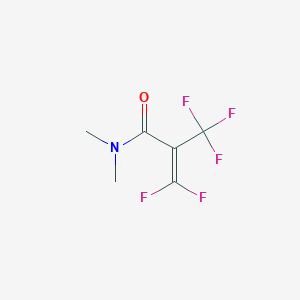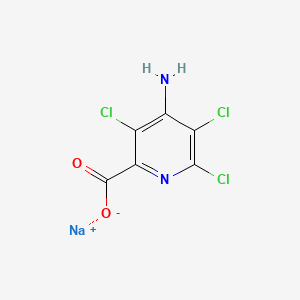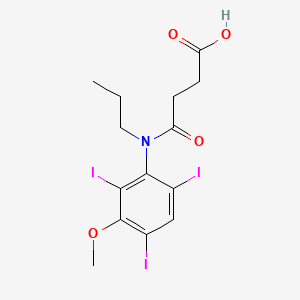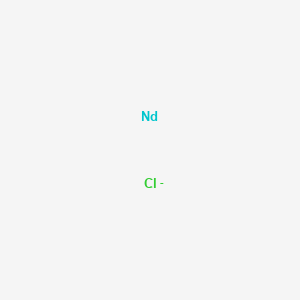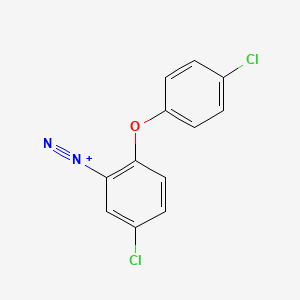
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- is a chemical compound with the molecular formula C12H7Cl2N2O and a molecular weight of 266.103 g/mol . It is a member of the diazonium compound family, which are known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring that is substituted with chlorine and chlorophenoxy groups.
Métodos De Preparación
The synthesis of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- typically involves the diazotization of 5-chloro-2-(4-chlorophenoxy)aniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium salt is then isolated by precipitation or crystallization methods.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles (e.g., halides, hydroxides) through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles like potassium iodide or sodium hydroxide. Major products formed from these reactions include substituted benzene derivatives and azo compounds.
Aplicaciones Científicas De Investigación
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo compounds have pharmacological properties and are investigated for their potential therapeutic uses.
Industry: It is used in the production of pigments, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- primarily involves its diazonium group. In azo coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparación Con Compuestos Similares
Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- can be compared with other diazonium compounds such as:
Benzenediazonium chloride: Similar in structure but lacks the chlorophenoxy group, making it less versatile in certain synthetic applications.
4-Nitrobenzenediazonium chloride: Contains a nitro group, which makes it more reactive in electrophilic substitution reactions.
2,4-Dichlorobenzenediazonium chloride: Contains two chlorine substituents, which can influence its reactivity and the types of products formed.
The uniqueness of Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)- lies in its specific substitution pattern, which can lead to unique reactivity and applications in synthesis.
Propiedades
Número CAS |
46813-44-9 |
|---|---|
Fórmula molecular |
C12H7Cl2N2O+ |
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
5-chloro-2-(4-chlorophenoxy)benzenediazonium |
InChI |
InChI=1S/C12H7Cl2N2O/c13-8-1-4-10(5-2-8)17-12-6-3-9(14)7-11(12)16-15/h1-7H/q+1 |
Clave InChI |
ISYDNTIOEUUVFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[N+]#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
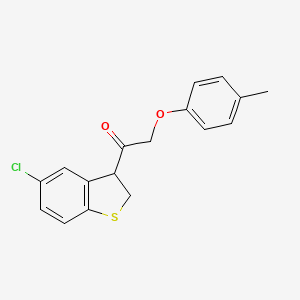


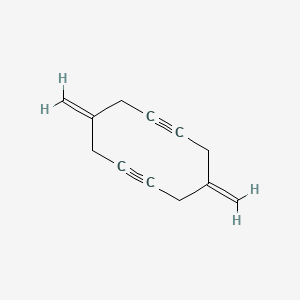
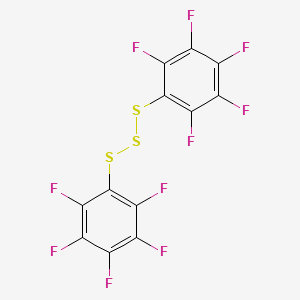
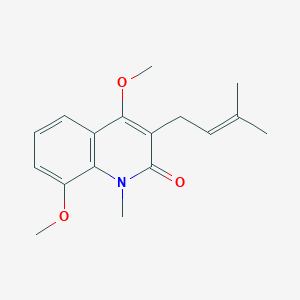
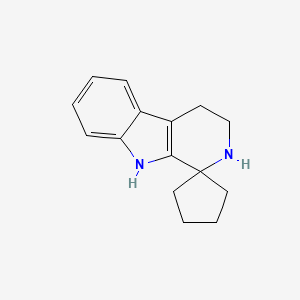
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

